molecular formula C28H60ClNO4 B12683690 Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride CAS No. 57945-70-7

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride

Cat. No.: B12683690
CAS No.: 57945-70-7
M. Wt: 510.2 g/mol
InChI Key: NKDCGCAEPRFSGN-UHFFFAOYSA-M
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Description

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C28H60ClNO4 and a molecular weight of 510.2 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride typically involves the reaction of dimethylamine with epichlorohydrin followed by the addition of decanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride undergoes various chemical reactions, including substitution , oxidation , and reduction reactions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve the replacement of the chloride ion with other nucleophiles such as or ions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like or .

    Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield quaternary ammonium salts with different anions, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

Biology: In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules, making it easier to study their properties and interactions.

Medicine: In medicine, this compound is explored for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry: Industrially, this compound is used in the formulation of cleaning agents , fabric softeners , and hair conditioners due to its surfactant properties.

Mechanism of Action

The mechanism by which bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride exerts its effects involves the disruption of lipid bilayers in cell membranes. This disruption is facilitated by the compound’s amphiphilic nature , which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include phospholipids and proteins within the membrane, leading to increased membrane permeability and cell lysis.

Comparison with Similar Compounds

  • Bis(2-hydroxyethyl)dimethylammonium chloride
  • Cetyltrimethylammonium chloride
  • Dodecyltrimethylammonium chloride

Comparison: Compared to these similar compounds, bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride has a longer alkyl chain , which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers . This unique structure also contributes to its higher efficacy as a phase transfer catalyst and antimicrobial agent .

Properties

CAS No.

57945-70-7

Molecular Formula

C28H60ClNO4

Molecular Weight

510.2 g/mol

IUPAC Name

bis(3-decoxy-2-hydroxypropyl)-dimethylazanium;chloride

InChI

InChI=1S/C28H60NO4.ClH/c1-5-7-9-11-13-15-17-19-21-32-25-27(30)23-29(3,4)24-28(31)26-33-22-20-18-16-14-12-10-8-6-2;/h27-28,30-31H,5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

NKDCGCAEPRFSGN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCC(C[N+](C)(C)CC(COCCCCCCCCCC)O)O.[Cl-]

Origin of Product

United States

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